

# TA-01 Kinase Specificity: A Comparative Guide

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## Compound of Interest

Compound Name: TA 01

Cat. No.: B1574502

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor TA-01, focusing on its specificity against a panel of kinases. The information is intended to assist researchers in evaluating the suitability of TA-01 for their studies.

## Executive Summary

TA-01 is a potent inhibitor of Casein Kinase 1 delta (CK1 $\delta$ ), Casein Kinase 1 epsilon (CK1 $\epsilon$ ), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).<sup>[1][2]</sup> It exhibits low nanomolar efficacy against these primary targets. To assess its selectivity, TA-01 was profiled against a broader panel of kinases. While the complete quantitative data from a comprehensive kinome scan is not publicly available, this guide presents the known inhibition data and provides representative experimental protocols for assessing kinase inhibitor specificity.

## Data Presentation

### Primary Target Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of TA-01 against its primary kinase targets. Lower IC<sub>50</sub> values indicate higher potency.

Kinase Target	IC50 (nM)
CK1ε	6.4
CK1δ	6.8
p38 MAPK	6.7

Data sourced from MedChemExpress and Nordic Biosite.[1][2]

## Kinase Selectivity Profile

TA-01 has been evaluated at a concentration of 10 μM against a panel of 97 kinases related to stem cell differentiation and cell signaling pathways.[1] However, the specific percentage inhibition data for each of the 97 kinases in this screen is not available in the public domain. A comprehensive kinase selectivity profile, often visualized as a "kinome tree," is crucial for understanding the off-target effects of an inhibitor.[3] Such profiles are typically generated using large-scale screening platforms that measure the binding affinity or enzymatic inhibition of a compound against hundreds of kinases.[4][5]

Note: Without the specific data from the 97-kinase panel, a complete comparative analysis of TA-01's off-target effects cannot be provided at this time. Researchers are advised to perform their own comprehensive kinase profiling to fully characterize the selectivity of TA-01 in their experimental systems.

## Experimental Protocols

Below are detailed methodologies for key experiments relevant to determining kinase inhibitor specificity. These represent standard and widely used protocols in the field.

### Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity and determine inhibitor potency (IC50).[6][7][8][9][10]

1. Objective: To determine the concentration of TA-01 required to inhibit 50% of the activity of a target kinase.

## 2. Materials:

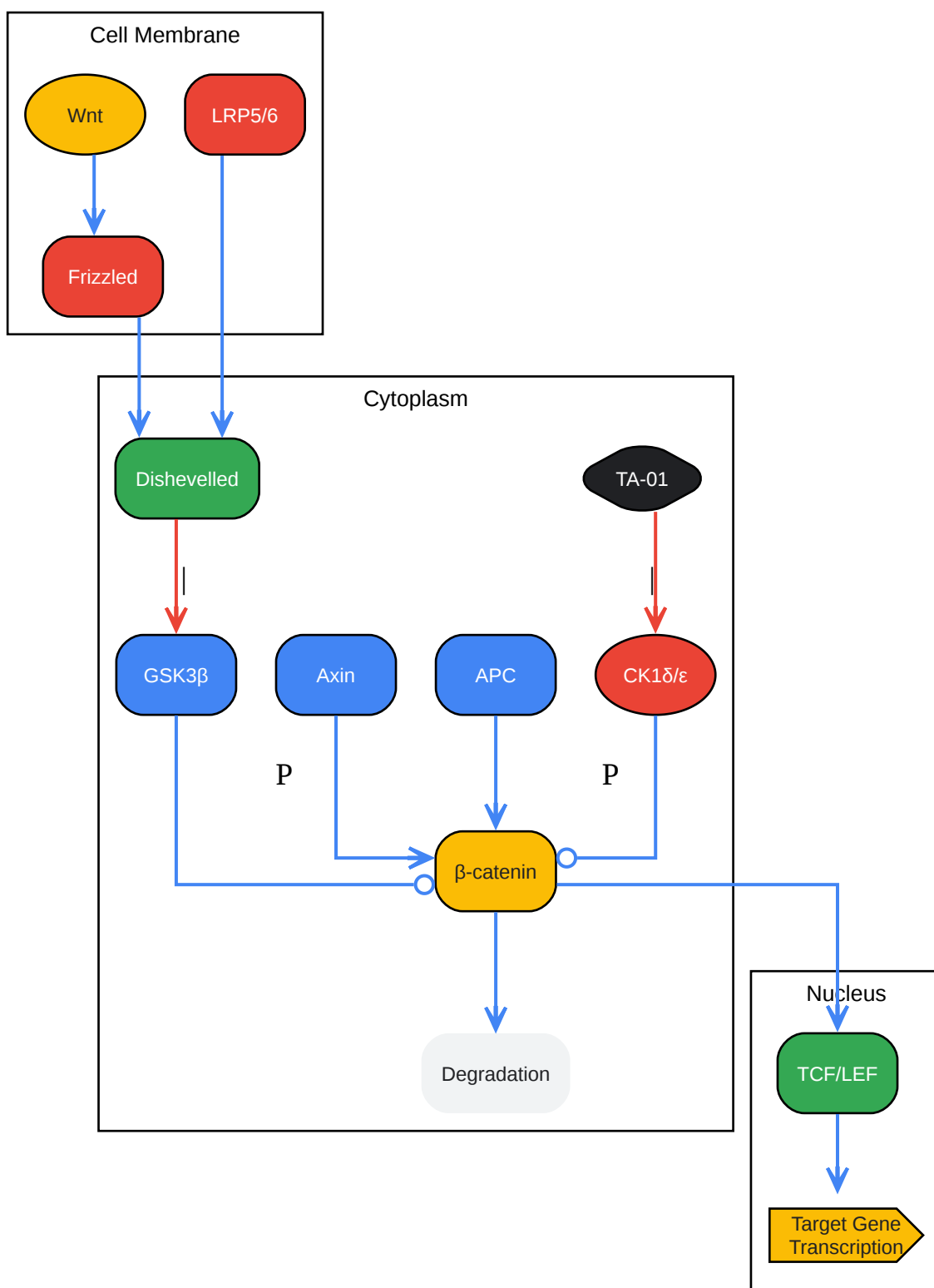
- Recombinant Kinase (e.g., CK1 $\delta$ , p38 MAPK)
- Kinase-specific substrate and cofactors
- TA-01 (or other test inhibitor)
- ADP-Glo™ Kinase Assay Kit (Promega), which includes:
  - ADP-Glo™ Reagent
  - Kinase Detection Reagent
  - Ultra Pure ATP
  - ADP Standard
- Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- Multi-well plates (e.g., 96-well or 384-well, white, opaque)
- Luminometer

## 3. Procedure:

## 4. Data Analysis:

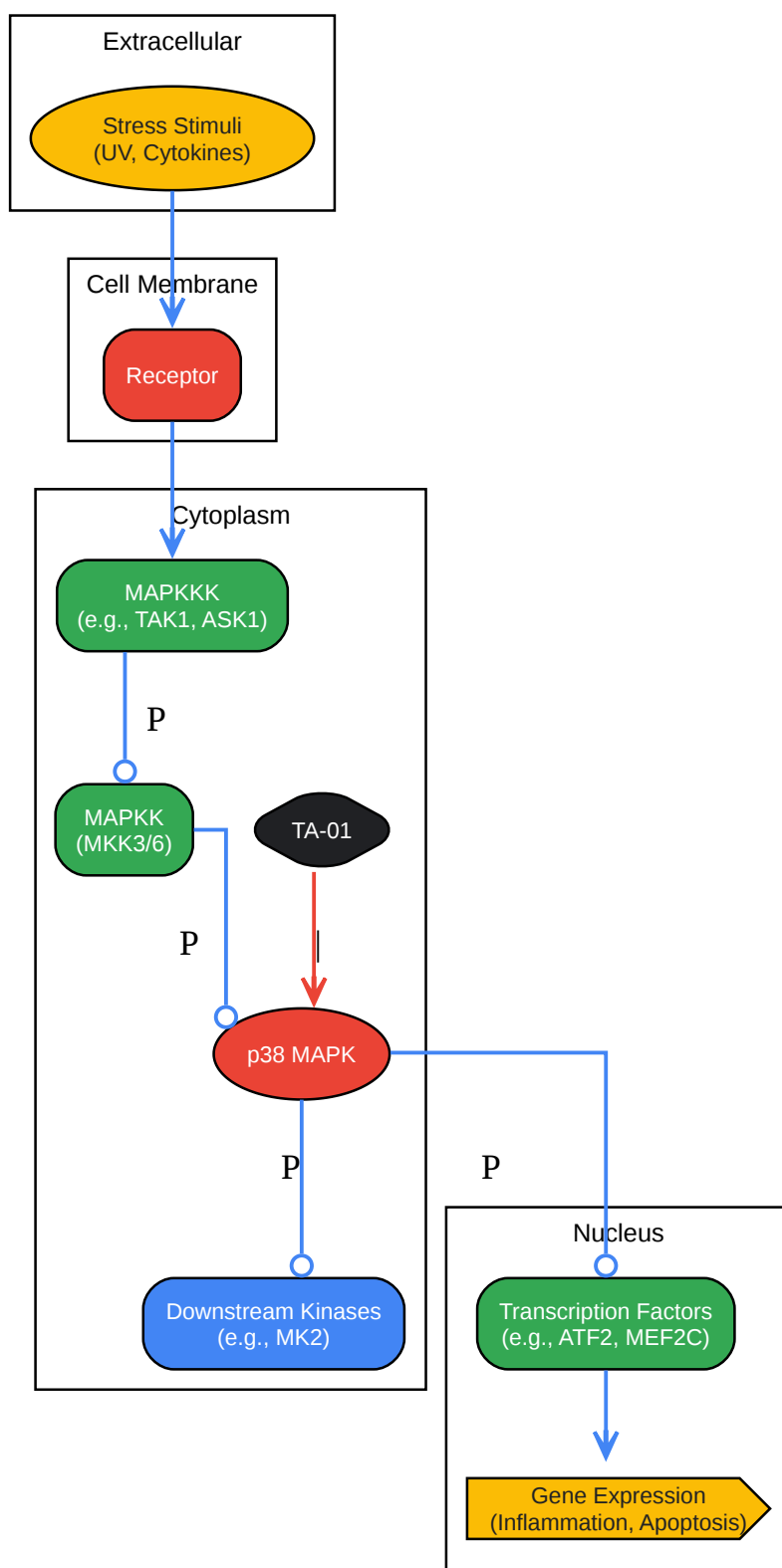
# Mandatory Visualizations

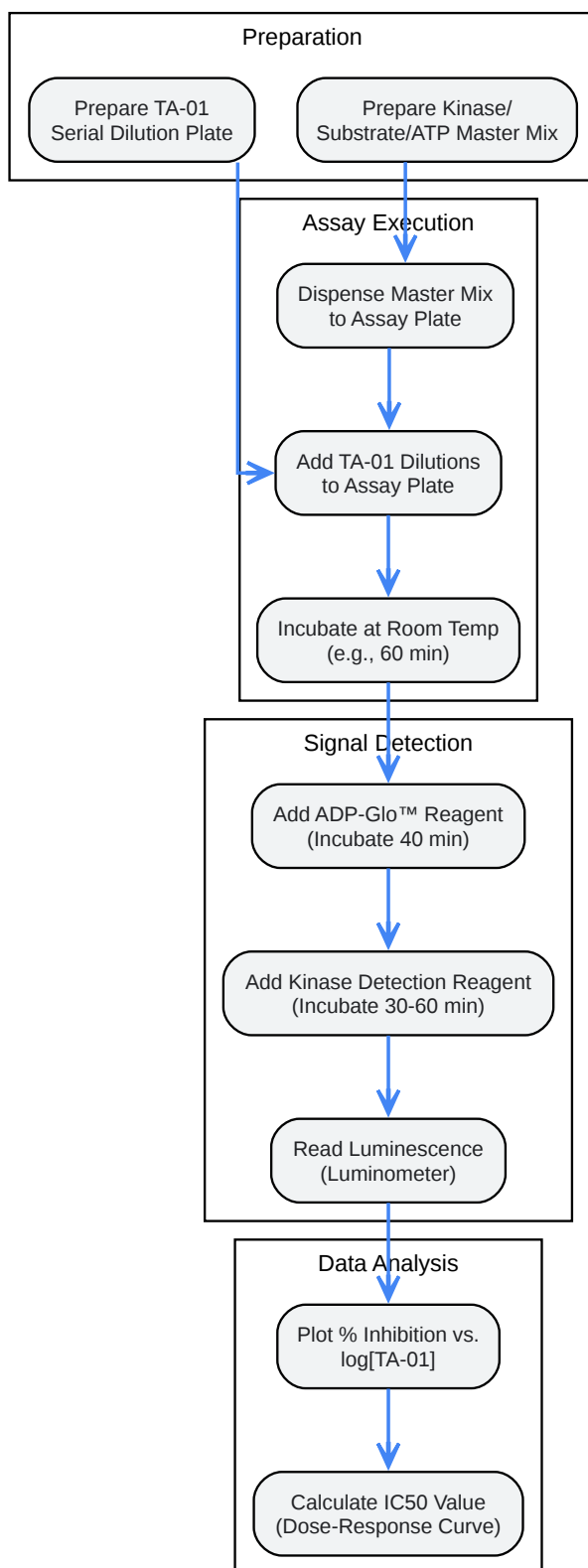
## Signaling Pathways



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Caption: Wnt/β-catenin signaling pathway showing the role of CK1δ/ε.





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